molecular formula C18H15F3N4O2 B2429289 N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide CAS No. 1333742-92-9

N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

Cat. No.: B2429289
CAS No.: 1333742-92-9
M. Wt: 376.339
InChI Key: CXMVZUNRCLTINE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: It often reacts with halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.

  • Major Products: Depending on the reaction, products may include modified pyridazines or the addition/removal of specific functional groups.

Scientific Research Applications: N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide has significant applications across various fields:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Its derivatives may act as enzyme inhibitors or receptor ligands.

  • Industry: Utilized in the development of specialty materials with unique properties due to its stable structure and functional groups.

Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its cyano group is particularly active in binding interactions, while the cyclopropyl group enhances its stability and bioavailability. The trifluoromethyl group can significantly affect its pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

  • Similar Compounds: Other pyridazine derivatives, such as N-(methyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide, share some structural similarities.

  • Uniqueness: This compound's unique combination of functional groups sets it apart, providing distinct reactivity and potential biological activity.

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Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-11-10-15(26)16(17(27)24(9-8-22)12-6-7-12)23-25(11)14-5-3-2-4-13(14)18(19,20)21/h2-5,10,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMVZUNRCLTINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC=C2C(F)(F)F)C(=O)N(CC#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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